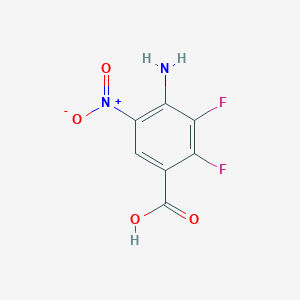

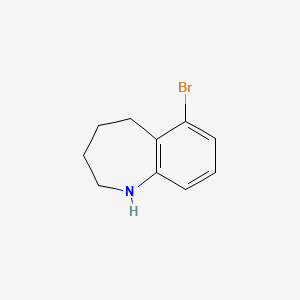

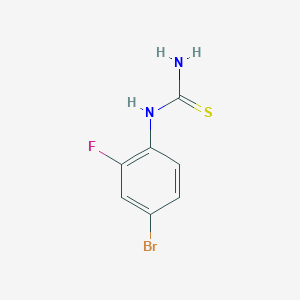

6-溴-2,3,4,5-四氢-1H-1-苯并哌啶

描述

Synthesis Analysis

The synthesis of benzazepine derivatives has been explored in various studies. In one approach, 6,7,8,9-tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one was synthesized and converted into bromo-compounds, which were further studied. An improved synthesis was developed for methyl 4,5-dimethoxyanthranilate, leading to the creation of 2,3,4,5-tetrahydro-7-hydroxy-8-methoxy-1-benzazepin-5-one . Another study focused on the synthesis of spiro derivatives of tetrahydro-2-benzazepine, examining their nitration, bromination, allylation, acetylation, formylation, and oxidation reactions. Notably, nitration and bromination occurred regioselectively at the C-8 position of the phenyl ring, and a nitrone was obtained for the first time in this series . Additionally, a synthesis route for a racemic 6-aryloxymethyl-5-hydroxy-2,3,4,5-[1H]-2-tetrahydrobenzazepin-4-one was described, aimed at evaluating its potential as a muscarinic (M3) antagonist. Although the initial attempt to cyclize the diene by alkene metathesis was unsuccessful, an alternative approach using Mitsunobu conditions successfully produced the corresponding 2,3-dihydro-[1H]-2-benzazepine .

Molecular Structure Analysis

The molecular structures of the synthesized benzazepine derivatives were confirmed using various spectroscopic techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy were employed to establish the structures of the new spiro derivatives of tetrahydro-2-benzazepine . For the muscarinic antagonist candidate, the structure was confirmed by an X-ray crystal structure analysis of its 2-(4-bromophenylsulfonyl) analogue . These studies highlight the importance of spectroscopic methods in verifying the molecular structures of newly synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of benzazepine derivatives has been investigated through various transformations. The spiro derivatives of tetrahydro-2-benzazepine underwent regioselective nitration and bromination, as well as other reactions such as allylation, acetylation, formylation, and oxidation . The synthesis of the muscarinic antagonist involved functional group modifications, including hydroxylation and the attachment of a side-chain at C(2), followed by further oxidation to yield the target compound . These studies provide insights into the chemical behavior of benzazepine derivatives under different reaction conditions.

Physical and Chemical Properties Analysis

While the provided papers do not explicitly detail the physical and chemical properties of 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine, they do offer insights into the properties of closely related compounds. The papers discuss the synthesis and structural confirmation of various benzazepine derivatives, which can be indicative of their physical and chemical characteristics. For instance, the ability to undergo regioselective reactions suggests specific reactivity patterns, and the successful crystallization for X-ray analysis implies a certain degree of stability and purity . However, for a comprehensive analysis of the physical and chemical properties of 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine specifically, further experimental data would be required.

科学研究应用

1. 多巴胺受体研究

化合物6-溴-2,3,4,5-四氢-1H-1-苯并哌啶已被研究其在D1多巴胺受体上的亲和力。Neumeyer等人(1991年)的研究发现,该化合物的6-溴衍生物与其6-氯对应物具有类似的亲和力,暗示了在多巴胺系统研究中的潜在应用(Neumeyer et al., 1991)。

2. 对映体表征

对6-溴-2,3,4,5-四氢-1H-1-苯并哌啶的立体异构体进行了进一步研究。Neumeyer等人(1992年)合成并表征了该化合物的R-(+)和S-(-)对映体,揭示了它们对D1和D2多巴胺受体的结合亲和力和选择性的见解(Neumeyer et al., 1992)。

3. 合成方法学

该化合物的衍生物已被用作合成过程中的中间体。例如,Kafssi Hassan等人(2007年)的研究讨论了使用6-溴-2,3,4,5-四氢-1H-1-苯并哌啶衍生物合成苯扎普利盐酸盐中间体的新方法(Kafssi Hassan et al., 2007)。

4. 固相合成

Boeglin等人(2007年)开发了一种固相策略,用于合成苯并哌啶衍生物,包括6-溴-2,3,4,5-四氢-1H-1-苯并哌啶的7-溴衍生物。这项工作突出了该化合物在创建GPCR靶向支架中的实用性(Boeglin et al., 2007)。

5. 结构类似物的合成

在另一个应用中,Carpenter等人(1979年)合成了与6-溴-2,3,4,5-四氢-1H-1-苯并哌啶结构相关的化合物的结构类似物,利用了6,7,8,9-四氢-3-羟基-2-甲氧基苯并环庚烯-5-酮的化合物(Carpenter et al., 1979)。

安全和危害

作用机制

Target of Action

For instance, some benzazepines have shown promise for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Mode of Action

Benzazepines are known to interact with their targets in various ways, such as acting as sodium channel blockers or inhibitors of squalene synthase .

Biochemical Pathways

Benzazepines are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Benzazepines are known to have a variety of effects at the molecular and cellular level, depending on their specific targets .

属性

IUPAC Name |

6-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6,12H,1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYHDDXMHIYZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585706 | |

| Record name | 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

939759-12-3 | |

| Record name | 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)

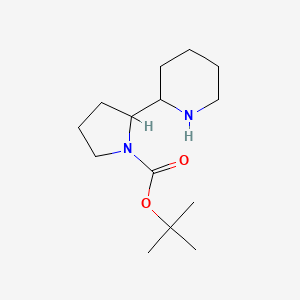

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)